Vanadium(II) bromide

Antiferromagnetism Frustrated magnetism 2D materials

Researchers investigating frustrated magnetism often face batch-to-batch variability in VBr₂ that undermines reproducibility. This product eliminates that uncertainty with rigorously characterized magnetic and structural parameters: • Néel temperature TN = 29.5 K, λ-peak at 28.8 K - experimentally convenient window accessible with standard LHe cryostats. • Intralayer exchange coupling J/k ≈ 22 K - enables direct comparison with theoretical models. • Melting point 827 °C, 200 °C lower than VCl₂ - facilitates single-crystal growth via melt techniques in standard quartz ampoule furnaces. Supplied as ≥95% purity pale orange-brown crystalline solid with full documentation, ready for neutron scattering, spintronics, and battery anode research.

Molecular Formula VBr2
Br2V
Molecular Weight 210.75 g/mol
CAS No. 14890-41-6
Cat. No. B077946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanadium(II) bromide
CAS14890-41-6
Molecular FormulaVBr2
Br2V
Molecular Weight210.75 g/mol
Structural Identifiers
SMILES[V+2].[Br-].[Br-]
InChIInChI=1S/2BrH.V/h2*1H;/q;;+2/p-2
InChIKeyWSJLOGNSKRVGAD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VBr₂ Sourcing & Differentiation


Vanadium(II) bromide (VBr₂) is an inorganic compound belonging to the vanadium dihalide class, characterized by a hexagonal crystal structure of the CdI₂ type with octahedral V(II) centers [1]. It appears as a pale orange-brown to light-brown crystalline solid [2] and exhibits notable properties including a density of 4.58 g/cm³ [1] and a sublimation temperature of 800 °C [3]. As a layered two-dimensional material, VBr₂ is of significant research interest for its frustrated triangular antiferromagnetic behavior [4] and potential applications in spintronics and energy storage [5].

VBr₂ Substitution Limitations


Vanadium dihalides (VX₂, X = Cl, Br, I) exhibit fundamentally distinct magnetic ordering temperatures, crystal field parameters, and electronic structures that preclude simple interchange [1]. While VCl₂, VBr₂, and VI₂ share the same CdI₂ layered structure, the substitution of the halide anion alters the V–X bond length, lattice constants, and superexchange pathways, resulting in quantifiable differences in Néel temperatures (TN) spanning 36.0 K to 16.3 K across the series [2]. Furthermore, VBr₂ provides a specific magnetic exchange coupling (J/k) intermediate between the chloride and iodide analogs, enabling precise tuning of the frustration parameter in triangular lattice antiferromagnets [3]. In electrochemical applications, computational studies indicate that VBr₂ and VCl₂ exhibit distinct Li-ion adsorption energies and diffusion barriers, directly impacting anode performance in lithium-ion batteries [4]. Consequently, substituting VBr₂ with VCl₂ or VI₂ without rigorous experimental validation introduces uncontrolled variability in magnetic phase transitions, redox behavior, and device performance metrics.

VBr₂ Differentiation Evidence


Magnetic Ordering Temperature

VBr₂ exhibits a magnetic ordering (Néel) temperature of 29.5 K, which is intermediate between VCl₂ (36.0 K) and VI₂ (16.3 K), as determined by neutron powder diffraction [1]. This 6.5 K lower TN relative to VCl₂ and 13.2 K higher TN relative to VI₂ reflects the halide-dependent superexchange strength and provides a distinct operational window for studying frustrated triangular lattice antiferromagnetism [2].

Antiferromagnetism Frustrated magnetism 2D materials

Heat Capacity λ-Peak

Heat capacity measurements reveal a distinct λ-type peak at 28.8 ± 0.4 K for VBr₂, corresponding to its antiferromagnetic ordering transition [1]. This value is 6.6 K lower than the 35.4 ± 0.5 K peak observed for VCl₂ and 14.1 K higher than the 14.7 ± 0.06 K peak for VI₂ [1]. The entropy change consumed during the ordering process is small for all three compounds, indicating significant spin frustration, but the absolute transition temperature is halide-specific [2].

Thermodynamics Phase transitions Magnetic ordering

Melting Point

VBr₂ melts at 827 °C (1,100 K), which is 200 °C lower than VCl₂ (1,027 °C) and significantly higher than VI₂ (no stable melting reported under standard conditions due to decomposition) [1]. This melting point difference arises from the larger ionic radius of Br⁻ compared to Cl⁻, which reduces lattice energy in VBr₂ relative to VCl₂ [2]. The 827 °C melting point of VBr₂ enables melt-growth techniques such as Bridgman or Czochralski methods at temperatures more compatible with standard quartz ampoule setups, whereas VCl₂ requires higher-temperature furnace systems [3].

Thermal stability Crystal growth Ionic bonding

Magnetic Exchange Coupling

Inelastic neutron scattering measurements on VBr₂ single crystals yield an intralayer magnetic exchange coupling J/k value of approximately 22 K, with interlayer coupling J'/k ≈ 0.1 K, consistent with a highly two-dimensional Heisenberg triangular lattice antiferromagnet [1]. Preliminary measurements on VCl₂ give a comparable J/k of 22 K, but the halide-dependent lattice parameters (a = 3.678 Å for VBr₂ versus a = 3.57 Å for VCl₂) modulate the superexchange pathways, affecting the frustration parameter f = |θCW|/TN [2]. The J/k value of VBr₂ places it in a regime where quantum fluctuations are expected to significantly influence the ground state, distinguishing it from less frustrated analogs [3].

Spin dynamics Neutron scattering Superexchange

Li-Ion Battery Anode Performance

First-principles density functional theory (DFT) calculations comparing two-dimensional VCl₂ and VBr₂ as anode materials for lithium-ion batteries reveal that VBr₂ exhibits a lower Li-ion diffusion barrier and distinct adsorption energetics [1]. Specifically, the calculated diffusion barrier for Li on VBr₂ is 0.18 eV, compared to 0.22 eV for VCl₂, indicating faster ionic transport [2]. Additionally, the theoretical specific capacity of VBr₂ is predicted to be 298 mAh/g, based on the intercalation of two Li ions per formula unit [1]. These computational differences arise from the larger interlayer spacing in VBr₂ (c = 6.12 Å) compared to VCl₂ (c = 5.84 Å), which facilitates Li-ion intercalation kinetics [3].

Energy storage Lithium-ion batteries DFT calculations

VBr₂ Application Scenarios


Frustrated Triangular Lattice Magnetism

VBr₂ serves as an ideal model system for investigating quantum spin liquid behavior and magnetic frustration in S=3/2 two-dimensional triangular lattices. Its Néel temperature of 29.5 K [1] and heat capacity λ-peak at 28.8 K [2] provide an experimentally convenient temperature window accessible with standard liquid helium cryostats. The well-characterized intralayer exchange coupling J/k ≈ 22 K [3] enables direct comparison with theoretical models, making VBr₂ a benchmark material for validating computational predictions in frustrated magnetism research.

Single-Crystal Growth for Neutron Scattering

The 827 °C melting point of VBr₂, which is 200 °C lower than VCl₂ [1], facilitates single-crystal growth via melt techniques using standard quartz ampoule furnaces. This lower thermal requirement reduces equipment costs and technical barriers for laboratories synthesizing high-quality specimens for neutron diffraction [2], inelastic neutron scattering [3], and optical spectroscopy studies [4] of layered magnetic materials.

2D Material Anode for Li-Ion Batteries

Computational studies indicate that two-dimensional VBr₂ exhibits a lower Li-ion diffusion barrier (0.18 eV) compared to VCl₂ (0.22 eV) [1], suggesting enhanced rate capability as an anode material. Its theoretical capacity of 298 mAh/g [2] and larger interlayer spacing (c = 6.12 Å) [3] position VBr₂ as a candidate for next-generation battery electrodes requiring fast ion transport kinetics. Researchers developing 2D transition metal dihalide anodes should prioritize VBr₂ for experimental validation based on these computational predictions.

Coordination & Organometallic Precursor

VBr₂ serves as a reactive precursor for synthesizing vanadium(II) coordination compounds and organometallic complexes. The compound can be used to prepare VBr₂ adducts with acetonitrile [1] and serves as a starting material for cyclothiazeno vanadium complexes such as VBr₂(N₃S₂) [2]. Its well-defined octahedral V(II) centers in the CdI₂ structure [3] provide a predictable coordination environment for ligand substitution reactions in non-aqueous solvents.

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